2-(4-methoxyphenyl)-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline
Description
Imidazo[2,1-a]isoquinolines are a class of heterocyclic compounds . They are part of a larger family of compounds known as imidazopyridines, which are valuable scaffolds in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of imidazo[2,1-a]isoquinolines and related compounds has been a subject of intense research . Various strategies have been employed, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, a strategy for the synthesis of five types of imidazo[2,1-a]isoquinolines via Cp*Rh III-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters was reported .Molecular Structure Analysis
The molecular structure of imidazo[2,1-a]isoquinolines can be precisely controlled by the α-diazoketoester coupling partners . This allows for structural and substituted diversity at the 5- or 6-position .Chemical Reactions Analysis
Imidazo[2,1-a]isoquinolines can undergo various chemical reactions. Recent advances include radical reactions for the direct functionalization of imidazo[2,1-a]isoquinolines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Future Directions
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(piperidin-1-ylmethyl)imidazo[2,1-a]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-28-20-11-9-19(10-12-20)23-22(17-26-14-5-2-6-15-26)27-16-13-18-7-3-4-8-21(18)24(27)25-23/h3-4,7-13,16H,2,5-6,14-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEXGSDATTUMME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC4=CC=CC=C4C3=N2)CN5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784925 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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